![molecular formula C14H19NO3S B5489429 N-cyclopentyl-3-(phenylsulfonyl)propanamide](/img/structure/B5489429.png)
N-cyclopentyl-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(phenylsulfonyl)propanamide, also known as CPP-115, is a potent gamma-aminobutyric acid (GABA) aminotransferase inhibitor. It is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications.
Wirkmechanismus
N-cyclopentyl-3-(phenylsulfonyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA breakdown, N-cyclopentyl-3-(phenylsulfonyl)propanamide increases the concentration of GABA in the brain, leading to increased inhibitory activity and reduced neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(phenylsulfonyl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been found to reduce dopamine release in the brain, which may contribute to its anti-addictive effects. Moreover, N-cyclopentyl-3-(phenylsulfonyl)propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-3-(phenylsulfonyl)propanamide is its high potency and selectivity for GABA aminotransferase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-cyclopentyl-3-(phenylsulfonyl)propanamide is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-cyclopentyl-3-(phenylsulfonyl)propanamide research. One of the key areas of interest is its potential therapeutic application in epilepsy, addiction, and anxiety. Moreover, further studies are needed to investigate the long-term effects of N-cyclopentyl-3-(phenylsulfonyl)propanamide and its potential side effects. Additionally, the development of more potent and selective GABA aminotransferase inhibitors may lead to the discovery of new therapeutic agents for neurological disorders.
Synthesemethoden
N-cyclopentyl-3-(phenylsulfonyl)propanamide is synthesized by reacting N-cyclopentyl-3-bromopropionamide with phenylsulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization. The purity of N-cyclopentyl-3-(phenylsulfonyl)propanamide is determined through high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(phenylsulfonyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-cyclopentyl-3-(phenylsulfonyl)propanamide has shown promising results in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce cocaine and nicotine self-administration in animal models of addiction. Moreover, N-cyclopentyl-3-(phenylsulfonyl)propanamide has been found to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(15-12-6-4-5-7-12)10-11-19(17,18)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKGVLANEIEUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49821831 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.